2-Cyclopentylisonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylisonicotinohydrazide is a chemical compound with the molecular formula C11H15N3O. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a cyclopentyl group attached to an isonicotinohydrazide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylisonicotinic acid, while reduction can produce cyclopentylisonicotinohydrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in antimicrobial and antifungal studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentylisonicotinohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting key biological pathways. For instance, it may interfere with the synthesis of nucleic acids or proteins, leading to the inhibition of cell growth and proliferation. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid Hydrazide: Shares the isonicotinohydrazide moiety but lacks the cyclopentyl group.
Cyclopentylhydrazine: Contains the cyclopentyl group but lacks the isonicotinohydrazide moiety.
Nicotinohydrazide: Similar structure but with a different aromatic ring.
Uniqueness
2-Cyclopentylisonicotinohydrazide is unique due to the presence of both the cyclopentyl group and the isonicotinohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-cyclopentylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C11H15N3O/c12-14-11(15)9-5-6-13-10(7-9)8-3-1-2-4-8/h5-8H,1-4,12H2,(H,14,15) |
InChI Key |
BOWPMWALBFMHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=C2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.